molecular formula C6H9K2NO7V+2 B564865 Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate CAS No. 68782-46-7

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate

Cat. No.: B564865
CAS No.: 68782-46-7
M. Wt: 336.276
InChI Key: PDMSNUCBFQHXQQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate, a novel Vanadium compound, primarily targets phosphatases , particularly inositol phosphatases . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in cellular signaling and metabolic processes.

Mode of Action

As an inhibitor of phosphatases, this compound binds to these enzymes, preventing them from removing phosphate groups from their substrate molecules . This inhibition disrupts the normal function of the phosphatases, leading to alterations in cellular signaling pathways.

Biochemical Pathways

The inhibition of phosphatases, particularly inositol phosphatases, affects various biochemical pathways. Inositol phosphatases are involved in the regulation of the phosphoinositide signaling pathway, which plays a key role in numerous cellular processes, including cell growth and survival, metabolism, and intracellular trafficking . By inhibiting these enzymes, this compound can potentially alter these processes.

Result of Action

The molecular and cellular effects of this compound’s action are linked to its inhibition of phosphatases. This compound has been utilized in the treatment of neurodegenerative diseases and has shown antineoplastic activity , suggesting it may influence cell growth and survival pathways.

Biochemical Analysis

Biochemical Properties

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is known to interact with various enzymes and proteins. It acts as an inhibitor of phosphatases, particularly inositol phosphatases . The nature of these interactions involves the inhibition of these enzymes, which can affect various biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by inhibiting phosphatases, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate typically involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of pyridine-2-carboxylic acid and potassium hydroxide . The reaction conditions are carefully controlled to ensure the formation of the desired peroxo complex. The general reaction scheme can be represented as follows:

V2O5+H2O2+C6H4NO2+KOHC6H4K2NO7V\text{V}_2\text{O}_5 + \text{H}_2\text{O}_2 + \text{C}_6\text{H}_4\text{NO}_2 + \text{KOH} \rightarrow \text{C}_6\text{H}_4\text{K}_2\text{NO}_7\text{V} V2​O5​+H2​O2​+C6​H4​NO2​+KOH→C6​H4​K2​NO7​V

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments to accommodate larger production volumes. The key is maintaining the purity and stability of the compound during the scaling process.

Chemical Reactions Analysis

Types of Reactions

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate primarily undergoes oxidation and substitution reactions . These reactions are facilitated by the presence of the peroxo groups and the oxovanadium center.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Substitution Reactions: These reactions often involve ligands that can replace the pyridine-2-carboxylato group under specific conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce various vanadium complexes with different ligands.

Properties

IUPAC Name

dipotassium;hydrogen peroxide;oxovanadium;pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.2K.2H2O2.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;/h1-4H,(H,8,9);;;2*1-2H;;/q;2*+1;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMSNUCBFQHXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.OO.OO.O=[V].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9K2NO7V+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate(V) affect cell proliferation in neuronal and glial cell lines?

A1: Research indicates that bpV(pic) acts as a potent inhibitor of protein tyrosine phosphatases (PTPs) [, ]. When introduced to cultures of neuroblastoma (NB 41) and glioma (C6) cells, bpV(pic) led to a significant decrease in proliferation rates and caused the cells to accumulate at the G2/M transition phase of the cell cycle []. This suggests that bpV(pic), through PTP inhibition, disrupts the tightly regulated process of cell cycle progression, ultimately hindering uncontrolled cell growth.

Q2: What is the proposed mechanism behind the cell cycle arrest observed in cells treated with this compound(V)?

A2: The study suggests that bpV(pic) might be targeting cdc25 phosphatases within the cells []. Cdc25 phosphatases play a crucial role in activating cyclin-dependent kinase p34cdc2, a key regulator of the G2/M transition. The researchers observed increased tyrosine phosphorylation of p34cdc2 and a significant reduction in its kinase activity in bpV(pic) treated cells []. This hyperphosphorylation and inactivation of p34cdc2, likely caused by the inhibition of cdc25, prevents the cells from progressing through the G2/M checkpoint, leading to the observed cell cycle arrest.

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